

# An In-depth Technical Guide to 2-Octenal: Discovery, Synthesis, and Biological Significance

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Octenal**, a molecule of significant interest in various scientific fields. From its initial discovery and synthesis to its roles in flavor chemistry, antifungal activity, and human health, this document consolidates key data and experimental methodologies. All quantitative information is presented in structured tables for ease of comparison, and detailed diagrams of signaling pathways and experimental workflows are provided in the DOT language for clarity.

## **Introduction and Physicochemical Properties**

**2-Octenal**, specifically the (E)-isomer (trans-**2-Octenal**), is an  $\alpha,\beta$ -unsaturated aldehyde. It is a colorless to pale yellow liquid with a characteristic fatty, green, and pungent odor.[1] First synthesized in the mid-20th century, its precise initial discovery in the scientific literature is not widely documented, though early research into unsaturated aldehydes laid the groundwork for its characterization.[2] It is found naturally in various plants, including olive oil and essential plant oils, and is a contributor to the aroma of cooked rice.[3][4]

Table 1: Physicochemical Properties of (E)-2-Octenal



Property	Value	Reference(s)
Molecular Formula	C8H14O	[1]
Molecular Weight	126.20 g/mol	[1]
CAS Number	2548-87-0	[1]
Boiling Point	84-86 °C at 19 mmHg	[5]
Density	0.835-0.845 g/mL at 25 °C	[2]
Refractive Index	1.449-1.455 at 20 °C	[2]
Flash Point	68.33 °C	[2]
Solubility	Insoluble in water; soluble in alcohol and fixed oils.	[2]

## **Synthesis of 2-Octenal**

The synthesis of **2-Octenal** is most commonly achieved through the aldol condensation of hexanal. This method is efficient and widely used in both laboratory and industrial settings. Another reported method involves the oxidation of 2-octen-1-ol.

## Experimental Protocol: Synthesis via Aldol Condensation of Hexanal

This protocol is based on established aldol condensation reactions for the synthesis of  $\alpha,\beta$ -unsaturated aldehydes.[2][4][6][7][8]

Objective: To synthesize (E)-2-Octenal through the self-condensation of hexanal.

#### Materials:

- Hexanal
- Ethanol
- 2 M Potassium hydroxide solution



- Ice-cold ethanol
- Dichloromethane
- · Anhydrous magnesium sulfate
- Deionized water

#### Procedure:

- In a reaction vial, combine 400 μL of hexanal, 2 mL of ethanol, and 2 mL of 2 M potassium hydroxide.
- Vortex the mixture at room temperature for 15 minutes.
- Immediately cool the reaction mixture in an ice bath.
- Add 4 mL of ice-cooled ethanol to the cooled mixture.
- The product can be separated from the starting materials using a rotary evaporator.
- For purification, the product can be extracted with dichloromethane.
- The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield 2-Octenal.

## Experimental Protocol: Synthesis via Oxidation of 2-Octen-1-ol

This method utilizes the oxidation of the corresponding allylic alcohol to the aldehyde.[9][10]

Objective: To synthesize (E)-2-Octenal by the oxidation of (E)-2-octen-1-ol.

#### Materials:

- (E)-2-Octen-1-ol
- Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), manganese dioxide)



- Anhydrous dichloromethane (or other suitable solvent)
- Silica gel for column chromatography

#### Procedure:

- Dissolve (E)-2-octen-1-ol in anhydrous dichloromethane in a round-bottom flask.
- Add the oxidizing agent (e.g., 1.5 equivalents of PCC) to the solution while stirring.
- Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica gel to remove the oxidant byproducts.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to obtain pure (E)-2 Octenal.

## **Spectroscopic Data**

The structural characterization of **2-Octenal** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: 1H NMR Spectroscopic Data for (E)-2-Octenal (in CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J) in Hz	Reference(s
9.50	d	1H	H-1 (Aldehyde)	7.8	[11]
6.85	dt	1H	H-3	15.6, 6.9	[11]
6.12	dt	1H	H-2	15.6, 1.4	[11]
2.33	q	2H	H-4	6.9, 1.4	[11]
1.2-1.7	m	6Н	H-5, H-6, H-7	-	[11]
0.90	t	3H	H-8	7.0	[11]

Table 3: 13C NMR Spectroscopic Data for (E)-2-Octenal (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment	Reference(s)
194.2	C-1 (C=O)	[12][13][14]
159.8	C-3	[12][13][14]
133.0	C-2	[12][13][14]
32.7	C-4	[12][13][14]
31.4	C-6	[12][13][14]
27.9	C-5	[12][13][14]
22.5	C-7	[12][13][14]
14.0	C-8	[12][13][14]

Table 4: Infrared (IR) Spectroscopic Data for (E)-2-Octenal



Wavenumber (cm <sup>-1</sup> )	Assignment	Reference(s)
2958, 2929, 2859	C-H stretch (alkane)	[15][16]
2720	C-H stretch (aldehyde)	[15][16]
1690	C=O stretch (conjugated aldehyde)	[15][16]
1640	C=C stretch	[15][16]
970	C-H bend (trans-alkene)	[15][16]

## **Biological Activity and Mechanisms of Action**

**2-Octenal** exhibits significant biological activity, most notably as an antifungal agent and its implication in human health as a uremic toxin.

### **Antifungal Activity**

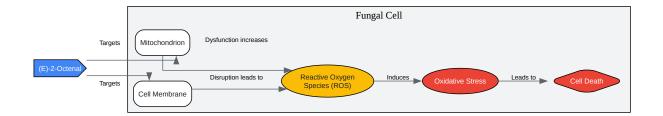
(E)-**2-Octenal** has demonstrated potent antifungal activity against various plant pathogenic fungi, including Penicillium italicum and Sclerotium rolfsii.[17]

Table 5: Antifungal Activity of (E)-2-Octenal

Fungal Species	MIC (Minimum Inhibitory Concentration)	MFC (Minimum Fungicidal Concentration)	Reference(s)
Penicillium italicum (prochloraz-resistant)	0.25 mL L <sup>-1</sup>	0.50 mL L <sup>-1</sup>	[18]

The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane and the impairment of mitochondrial function. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to fungal cell death.[18]





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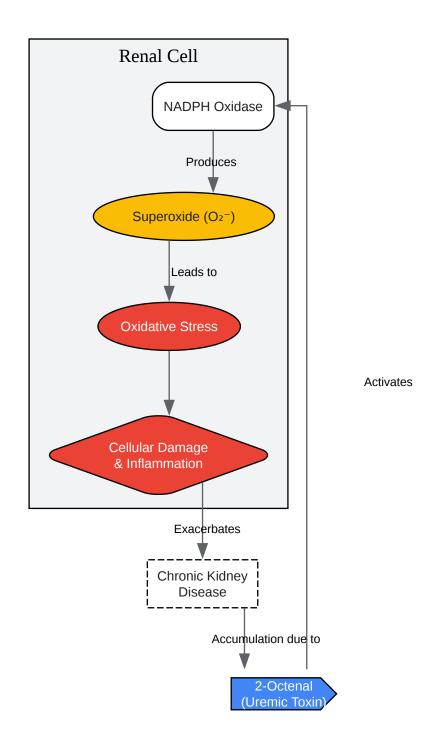
Antifungal mechanism of (E)-2-Octenal.

#### **Role as a Uremic Toxin**

**2-Octenal** is also classified as a uremic toxin, a compound that accumulates in the body during renal failure.[1][5][19] Uremic toxins are known to contribute to the progression of chronic kidney disease (CKD) and associated cardiovascular complications.[3][19] One of the proposed mechanisms for the toxicity of uremic toxins involves the induction of oxidative stress through the activation of NADPH oxidase.[19][20][21]

The activation of NADPH oxidase leads to the production of superoxide radicals, which can contribute to cellular damage and inflammation, exacerbating the pathological conditions associated with CKD.[3][19][20]





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Proposed pathway of **2-Octenal** as a uremic toxin.

## Conclusion

**2-Octenal** is a multifaceted molecule with a rich history in scientific literature. Its synthesis is well-established, and its physicochemical and spectroscopic properties are thoroughly



characterized. The biological activities of **2-Octenal**, particularly its potent antifungal effects and its role as a uremic toxin, make it a subject of ongoing research with potential applications in agriculture and medicine. Further investigation into its specific molecular targets and signaling pathways will continue to unveil its complex role in biological systems. This guide serves as a foundational resource for professionals engaged in the study and application of this intriguing  $\alpha,\beta$ -unsaturated aldehyde.

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